molecular formula C5H16Cl2N2S B1682276 2-(3-Aminopropylamino)ethanethiol dihydrochloride CAS No. 14653-77-1

2-(3-Aminopropylamino)ethanethiol dihydrochloride

Cat. No. B1682276
CAS RN: 14653-77-1
M. Wt: 207.16 g/mol
InChI Key: XDRLRDHLCIFZIW-UHFFFAOYSA-N
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Description

“2-(3-Aminopropylamino)ethanethiol dihydrochloride”, also known as WR-1065, is a compound with the empirical formula C5H14N2S · 2HCl . It has a molecular weight of 207.16 . It is an active metabolite of Amifostine and has been shown to have cytoprotective properties. It acts as a cell-permeable reactive oxygen species scavenger and a p53 activator and re-activator .


Molecular Structure Analysis

The molecular structure of “2-(3-Aminopropylamino)ethanethiol dihydrochloride” can be represented as Cl.Cl.NCCCNCCS . It is achiral .


Physical And Chemical Properties Analysis

“2-(3-Aminopropylamino)ethanethiol dihydrochloride” is a neat pharmaceutical primary standard . It should be stored at -20°C .

Scientific Research Applications

Radioprotective Agent

2-(3-Aminopropylamino)ethanethiol dihydrochloride, also known as WR-1065, is primarily recognized for its radioprotective properties. It's the active thiol form of the radioprotective agent S-2-(3-aminopropylamino)ethylphosphorothioic acid (WR-2721) and shows significant effectiveness in protecting cells against radiation-induced damage. For instance, Grdina et al. (1994) demonstrated that WR-1065, when administered to Chinese hamster ovary Kl cells before radiation exposure, protected against radiation-induced cell lethality and mutagenesis by reducing topoisomerase IIα activity (Grdina, Constantinou, Shigematsu, & Murley, 1994).

Influence on Cell Biochemistry

Meier and Issels (1995) found that the degradation of WR-1065 in cell culture mediums leads to an intracellular depletion of glutathione in Chinese hamster ovary cells. This suggests an influence on cellular biochemical pathways, highlighting the compound's potential impact beyond its radioprotective abilities (Meier & Issels, 1995).

Pharmacokinetics and Metabolism

Souid et al. (1998) detailed the pharmacokinetics of WR-2721 and its metabolites, including WR-1065, in human blood. Their work provides vital insights into the metabolism and cellular levels of these compounds, essential for understanding their efficacy and potential applications in medical treatments (Souid, Newton, Dubowy, Fahey, & Bernstein, 1998).

Chemoprotective Properties

Another notable application of 2-(3-Aminopropylamino)ethanethiol dihydrochloride is its role in chemoprotection. Treskes et al. (1992) explored its potential in modulating the nephrotoxicity induced by cisplatin, a chemotherapy drug, highlighting its capability to selectively protect non-tumor tissues from chemotherapeutic toxicity (Treskes, Boven, Holwerda, Pinedo, & van der Vijgh, 1992).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1. It is harmful if swallowed and causes serious eye damage . Safety measures include wearing protective gloves/clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

2-(3-aminopropylamino)ethanethiol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2S.2ClH/c6-2-1-3-7-4-5-8;;/h7-8H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRLRDHLCIFZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCCS.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31098-42-7 (Parent)
Record name 2-(3-Aminopropylamino)ethanethiol dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014653771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10163392
Record name 2-(3-Aminopropylamino)ethanethiol dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminopropylamino)ethanethiol dihydrochloride

CAS RN

14653-77-1
Record name 2-(3-Aminopropylamino)ethanethiol dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014653771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Aminopropylamino)ethanethiol dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(3-aminopropyl)amino]ethane-1-thiol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-(3-AMINOPROPYLAMINO)ETHANETHIOL DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE9VV16SZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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